REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[F:8].C([N-]C(C)C)(C)C.[Li+].CN(C)[CH:19]=[O:20]>O1CCCC1>[Cl:1][C:2]1[C:3]([F:8])=[CH:4][N:5]=[CH:6][C:7]=1[CH:19]=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at the same temperature as above for 5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was further stirred for 30 minutes
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Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
while being heated to room temperature
|
Type
|
ADDITION
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Details
|
Saturated saline was added to the reaction solution
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Type
|
EXTRACTION
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Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water and saturated saline in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel chromatography (n-hexane-ethyl acetate)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 521 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |